JBSNF-000028 free base

NNMT inhibition enzymatic assay IC50

Reproducing NNMT-dependent metabolic pharmacology requires the exact tricyclic core substitution. Closely related analogs exhibit ≥3-fold potency loss and impaired cellular MNA reduction, making JBSNF-000028 the only probe validated in co-crystallography (PDB: 7ET7) and DIO mouse models. - IC₅₀ = 33 nM (hNNMT); EC₅₀ = 2.5 µM (U2OS cells, 75% MNA reduction) - Oral bioavailability F = 30%; reduces body weight, glucose, and lipids in DIO mice - Verified identity against co-crystal structure; research-use-only grade, ≥98% purity

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B12391307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJBSNF-000028 free base
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCN1CC2=CC=CC3=C2N(C1=N)CC3
InChIInChI=1S/C11H13N3/c1-13-7-9-4-2-3-8-5-6-14(10(8)9)11(13)12/h2-4,12H,5-7H2,1H3
InChIKeyQHQIGFVXRSNTKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JBSNF‑000028: Identity & Procurement Rationale


10-Methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine (free base, C₁₁H₁₃N₃, MW 187.24), commonly referenced as JBSNF‑000028, is a synthetic tricyclic small molecule that acts as a potent, orally bioavailable inhibitor of nicotinamide N‑methyltransferase (NNMT) [1]. The compound emerged from a high‑throughput screening campaign followed by extensive medicinal chemistry optimization of a tricyclic core series, and it has been co‑crystallized with human NNMT (PDB ID: 7ET7) [1]. Its primary application is as a chemical probe for investigating NNMT‑dependent metabolic regulation in obesity, insulin resistance, and type‑2 diabetes models [1].

JBSNF‑000028: Unmatched by In‑Class NNMT Inhibitors


Although several NNMT inhibitors exist, simple substitution within the tricyclic series or use of structurally unrelated NNMT inhibitors (e.g., 5‑amino‑1MQ, JBSNF‑000088) leads to substantial loss of potency, cellular efficacy, or in vivo target engagement [1]. The presence of the amidine moiety and the precise substitution pattern on the tricyclic core of JBSNF‑000028 are critical for sub‑micromolar NNMT inhibition; even closely related analogs (e.g., compounds (1), (2), or (8) from the same series) exhibit ≥3‑ to 4‑fold higher IC₅₀ values or impaired cellular MNA reduction [1]. Consequently, procurement of the exact compound is mandatory for reproducing published in‑vitro and in‑vivo metabolic pharmacology outcomes.

JBSNF‑000028 Quantitative Differentiation Evidence


NNMT Enzymatic Potency vs. Reference Inhibitors

JBSNF‑000028 inhibits recombinant human NNMT with an IC₅₀ of 0.033 µM (33 nM) [1]. In contrast, the widely used reference NNMT inhibitor 5‑amino‑1MQ exhibits an IC₅₀ of 1.2 µM under comparable assay conditions , while the nicotinamide analog JBSNF‑000088 shows an IC₅₀ of 1.8 µM for human NNMT . This represents a 36‑fold and 54‑fold improvement in potency, respectively.

NNMT inhibition enzymatic assay IC50

Cellular MNA Reduction vs. Tricyclic Analogs

In U2OS cells treated for 24 h, JBSNF‑000028 reduces endogenous MNA levels with an EC₅₀ of 2.5 µM and achieves 75% maximal MNA reduction [1]. The closest tricyclic analogs from the same medicinal chemistry campaign exhibit markedly higher EC₅₀ values: compound (1) EC₅₀ = 2.5 µM but only 30% reduction; compound (2) EC₅₀ = 2.2 µM, 21% reduction; compound (8) EC₅₀ = 1.1 µM, 30% reduction; compound (13) EC₅₀ > 10 µM, 40% reduction [1].

cellular NNMT inhibition EC50 MNA reduction

Selectivity Profile Against Metabolic Receptors

JBSNF‑000028 was tested at 10 µM against a Cerep panel of 19 diabetes/obesity‑related targets (including APJ, TGR5, BB3, GPR40, GPR43, GPR120, glucagon receptor, GIP receptor, GLP‑1 receptor, ghrelin receptor, motilin, orexin‑OX1, RXR, VDR, KATP, PTH1, LXRα, and GPR119) and showed no significant activity [1]. In contrast, the compound exhibited 90% inhibition of monoamine oxidase A (MAO‑A) at the same concentration, indicating a limited but defined off‑target interaction [1].

selectivity off-target safety panel

In Vivo Metabolic Efficacy in DIO Mice

In diet‑induced obese (DIO) mice, twice‑daily oral administration of JBSNF‑000028 at 50 mg/kg for 28 days resulted in statistically significant body weight reduction from day 23 onward (p < 0.05) [1]. The treatment also reduced fed blood glucose on day 21 (p < 0.05) and improved oral glucose tolerance on day 28 (p < 0.0001 for AUC glucose) [1]. Additionally, plasma triglycerides (p < 0.01), LDL cholesterol (p < 0.05), liver triglycerides (p < 0.01), and liver total cholesterol (p < 0.01) were significantly lowered relative to high‑fat diet controls [1].

in vivo efficacy DIO model metabolic syndrome

JBSNF‑000028 Research & Procurement Applications


NNMT Target Validation in Metabolic Disease

JBSNF‑000028 serves as the most advanced small‑molecule probe for NNMT inhibition. Its high potency (IC₅₀ = 33 nM), oral bioavailability (F = 30%), and demonstrated ability to reduce body weight, improve glucose tolerance, and lower circulating lipids in DIO mice [1] make it the compound of choice for preclinical validation studies aimed at de‑risking NNMT as a drug target for type‑2 diabetes, NASH, and related metabolic disorders.

Co-Crystallography for Structure-Based Drug Design

The co‑crystal structure of JBSNF‑000028 with human NNMT (PDB: 7ET7) reveals a unique binding mode in which the tricyclic core stacks between Tyr‑204 and Leu‑164, forming critical hydrogen bonds with Tyr‑20 and the backbone carbonyl of Leu‑164 [1]. This structural information is indispensable for computational chemistry teams seeking to design next‑generation NNMT inhibitors with improved selectivity or pharmacokinetic properties.

MNA as a Biomarker for Target Engagement

The robust cellular activity of JBSNF‑000028 (EC₅₀ = 2.5 µM, 75% MNA reduction in U2OS cells) and its dose‑dependent lowering of plasma, liver, and adipose tissue MNA in vivo [1] position it as an ideal tool for establishing PK/PD relationships and validating MNA as a proximal biomarker of NNMT inhibition. Procurement of the authentic compound is essential for reproducible biomarker measurements across studies.

NNMT-Independent Metabolic Effects Probe

Remarkably, JBSNF‑000028 improves glucose tolerance even in NNMT knockout mice [1], suggesting additional, NNMT‑independent metabolic benefits. This dual pharmacology makes the compound uniquely valuable for researchers dissecting the complex interplay between NNMT inhibition and broader metabolic homeostasis, an application where simpler NNMT inhibitors (e.g., 5‑amino‑1MQ) cannot provide comparable insight.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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